molecular formula C14H12N2O2 B086813 Salicylaldehyde benzoyl hydrazone CAS No. 3232-37-9

Salicylaldehyde benzoyl hydrazone

Cat. No. B086813
CAS RN: 3232-37-9
M. Wt: 240.26 g/mol
InChI Key: YABQZSPMZGQNFB-BENRWUELSA-N
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Description

Synthesis Analysis

The synthesis of SBH and its derivatives involves the reaction of salicylaldehyde with benzoylhydrazine. These reactions can yield various products depending on the substituents and conditions used. For instance, Mesubi and Omotowa (1993) synthesized salicylaldehyde benzoylhydrazones and investigated their cobalt (II) complexes, illustrating the versatility of SBH derivatives in forming metal complexes (Mesubi & Omotowa, 1993).

Molecular Structure Analysis

The molecular structure of SBH has been extensively analyzed using various spectroscopic techniques. Cordier et al. (2004) provided a detailed analysis of the isomerization of SBH due to water and its structural analysis using NMR, IR, and theoretical investigations, highlighting the compound's conformational flexibility (Cordier et al., 2004).

Chemical Reactions and Properties

SBH's chemical properties, particularly its ability to form complexes with metals, have been a subject of various studies. Its reactivity with cobalt (II) to form monomeric or dimeric complexes showcases its potential in coordination chemistry and its structural versatility (Mesubi & Omotowa, 1993).

Physical Properties Analysis

The physical properties of SBH, including its crystalline structure and solubility in different solvents, have been elucidated through X-ray crystallography and spectroscopic methods. For example, Ali et al. (2005) analyzed the crystal structure of 3-hydroxysalicylaldehyde benzoylhydrazone, providing insights into the compound's solid-state characteristics (Ali et al., 2005).

Chemical Properties Analysis

The chemical behavior of SBH, including its reactivity and stability, is crucial for its potential applications. The compound's ability to undergo isomerization in the presence of water and its interactions with various metal ions demonstrate its chemical versatility and potential as a ligand in coordination complexes (Cordier et al., 2004).

Safety And Hazards

Salicylaldehyde benzoyl hydrazone may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation .

Future Directions

The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu 2+ can induce a distinct quench of the fluorescence intensity, allowing for real-time tracking of Cu 2+. This suggests that the NIR fluorescent probe CySBH provides a novel approach for the selective and sensitive monitoring of Cu 2+ in living systems .

properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIWEDKDZPIULI-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877419
Record name Salicylaldehyde Phenyl-acyl hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylaldehyde benzoyl hydrazone

CAS RN

3232-37-9
Record name Salicylaldehyde benzoyl hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC148180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148180
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salicylaldehyde benzoyl hydrazone
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Salicylaldehyde benzoyl hydrazone
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Salicylaldehyde benzoyl hydrazone
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Salicylaldehyde benzoyl hydrazone
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Salicylaldehyde benzoyl hydrazone
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Salicylaldehyde benzoyl hydrazone

Citations

For This Compound
400
Citations
J Zhao, Y Wang, W Chen, G Hao, J Sun, Q Shi, F Tian… - RSC …, 2022 - pubs.rsc.org
… probe, CySBH, with a salicylaldehyde benzoyl hydrazone group as a selective and sensitive … The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with …
Number of citations: 11 pubs.rsc.org
S Shrestha - Journal of Institute of Science and …, 2017 - pdfs.semanticscholar.org
… The ligand, salicylaldehyde benzoyl hydrazone in this study form 1:2 (M : L) complex. The reaction between the ligand and metal salt is represented by following equation: …
Number of citations: 1 pdfs.semanticscholar.org
DR Richardson, K Milnes - Blood, The Journal of the American …, 1997 - ashpublications.org
… Of these compounds, 1 chelator derived from salicylaldehyde benzoyl hydrazone (206) and 4 ligands derived from 2-hydroxy-1-naphthylaldehyde benzoyl hydrazone (308, 309, 311, …
Number of citations: 256 ashpublications.org
A Lyubchova, A Cossé-Barbi, JP Doucet… - … Section C: Crystal …, 1995 - scripts.iucr.org
The crystallographic characterization of N-(2-hydroxy-benzylideneamino) benzamide, C14 HI2 N2 O2, reveals quasi coplanarity of the whole molecular skele-ton, localization of the …
Number of citations: 37 scripts.iucr.org
DK Johnson, TB Murphy, NJ Rose, WH Goodwin… - Inorganica Chimica …, 1982 - Elsevier
… A copper(H) complex of the most potent of the chelators, salicylaldehyde benzoyl hydrazone (SBH), exhibits significantly greater inhibitory activity than does SBH itself: Although the …
Number of citations: 267 www.sciencedirect.com
C Cordier, E Vauthier, A Adenier, Y Lu, A Massat… - Structural Chemistry, 2004 - Springer
Solutions of salicylaldehyde benzoyl hydrazone (SBH) in mixed DMSO/H 2 O solvents have been studied by IR and NMR spectroscopy. Adding water to dilute solutions in DMSO …
Number of citations: 37 link.springer.com
MJ Ahmed, T Zannat - Pakistan Journal of Analytical & Environmental …, 2012 - pjaec.pk
… Salicylaldehyde benzoyl hydrazone (Sal-BH) has been reported as a metallo complexing Schiff base reagent [4], but it has not previously been used for the spectrophotometric …
Number of citations: 39 pjaec.pk
B Nikolova-Mladenova, G Momekov… - International Journal of …, 2023 - mdpi.com
Despite the significant advancements in complex anticancer therapy, the search for new and more efficient specific anticancer agents remains a top priority in the field of drug discovery …
Number of citations: 7 www.mdpi.com
C Colonna, JP Doucet, A Cossé-Barbi - Transition Metal Chemistry, 1995 - Springer
An ir study of Fe complexes prepared from salicylaldehyde benzoyl hydrazone and seven similar chelating agents allowed the assignment of some iron-ligand bands. The amide I and Φ…
Number of citations: 16 link.springer.com
KK Narang, TR Rao, S Shrestha… - Synthesis and Reactivity …, 2000 - Taylor & Francis
… Structure of Salicylaldehyde Benzoyl Hydrazone, H2L We have synthesized the trivalent yttrium and lanthanide complexes with salicylaldehyde benzoyl hydrazone (Fig. 2) and …
Number of citations: 21 www.tandfonline.com

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